2-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
Description
2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroisoquinoline backbone
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-16-8-4-3-7-15(16)12-21(19,20)18-10-9-13-5-1-2-6-14(13)11-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSPEWIDQVPKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenylmethanesulfonyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium methanesulfinate under appropriate conditions to yield 2-fluorophenylmethanesulfonyl chloride.
Cyclization to Tetrahydroisoquinoline: The intermediate is then subjected to cyclization reactions with suitable reagents to form the tetrahydroisoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the methanesulfonyl moiety may participate in covalent interactions . These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylmethanesulfonyl Chloride: Shares the fluorophenylmethanesulfonyl moiety but lacks the tetrahydroisoquinoline backbone.
Tetrahydroisoquinoline Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the fluorophenyl and methanesulfonyl groups with the tetrahydroisoquinoline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
